N-(2,2-dimethylpropyl)-3-fluoroaniline
Description
N-(2,2-dimethylpropyl)-3-fluoroaniline is a fluorinated aniline derivative featuring a 3-fluoro-substituted aromatic ring and a bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. This compound is of interest in organic synthesis and materials science due to the electronic effects of the fluorine substituent and the steric influence of the neopentyl group.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-fluoroaniline |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7,13H,8H2,1-3H3 |
InChI Key |
SMRWNWYUPJASJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylpropyl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require the use of catalysts such as iron (Fe) or copper (Cu) and may be carried out under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2,2-dimethylpropyl)-3-fluoroaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs are selected based on N-alkyl/aryl substitution patterns, fluorine positioning, and additional functional groups. Below is a comparative analysis:
Table 1: Substituent and Property Comparison
Electronic and Steric Effects
- Fluorine Positioning : The 3-fluoro substituent in the target compound likely induces moderate electron-withdrawing effects, comparable to 2-fluoro analogs (e.g., compound 28 in ). However, nitro groups (as in ) exert stronger electron withdrawal, directing reactivity toward meta positions in electrophilic substitutions.
- Neopentyl vs.
Physicochemical Properties
- Lipophilicity: Multi-fluorinated compounds (e.g., tetrafluoro-substituted derivatives ) exhibit higher logP values than mono-fluorinated analogs. The neopentyl group in the target compound may further enhance lipid solubility.
- Solubility : Bulky N-substituents like neopentyl could reduce solubility in polar solvents compared to methoxypropyl or N-methyl groups.
Biological Activity
N-(2,2-dimethylpropyl)-3-fluoroaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a bulky 2,2-dimethylpropyl group attached to the nitrogen atom of an aniline structure, along with a fluorine atom at the 3-position of the benzene ring. This unique configuration may influence its biological interactions and pharmacological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. The fluorine atom enhances binding affinity to target proteins, potentially increasing selectivity and efficacy.
- Anticancer Activity : Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. This is particularly noted in studies involving lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 3-Fluoro group; bulky side chain | Antimicrobial; anticancer potential |
| N-(2,2-dimethylpropyl)-4-fluoroaniline | 4-Fluoro group; bulky side chain | Anticancer; enzyme inhibition |
| N-(cyclohexyl(4-((trimethylsilyl)ethynyl)phenyl)methyl)-4-methoxyaniline | Complex structure with multiple substituents | Moderate cytotoxicity against cancer cells |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can selectively induce cytotoxicity in A549 and HeLa cell lines. The mechanism appears to involve disruption of tubulin polymerization, leading to apoptosis in rapidly dividing cells .
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of this compound. It has been shown to possess activity against various bacterial strains, suggesting a possible role as a therapeutic agent in treating infections. The presence of the fluorine atom is thought to enhance its antimicrobial efficacy by improving membrane permeability or disrupting bacterial metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
